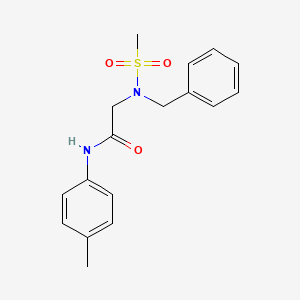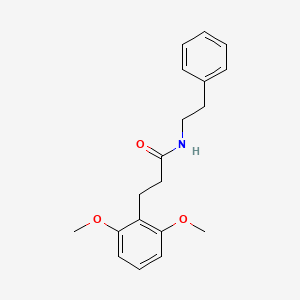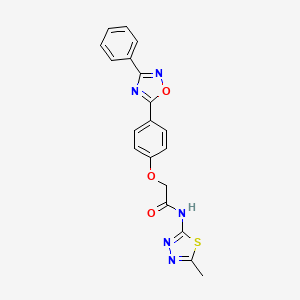
N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as FOD, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both furan and oxadiazole rings. FOD has been found to possess various biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. This leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to have a low toxicity profile, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its low toxicity profile, making it a safe compound to work with in a laboratory setting. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is to investigate the use of this compound as a potential treatment for bacterial and fungal infections. Another direction is to explore the use of this compound as a potential anticancer agent. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in drug development.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research. It possesses various biological activities, making it a potential candidate for drug development. The synthesis of this compound is relatively simple, and it has a low toxicity profile, making it safe to work with in a laboratory setting. This compound has several potential applications in drug development, including as a potential treatment for bacterial and fungal infections and as an anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Synthesemethoden
The synthesis of N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 2-nitroaniline, furfural, and ethyl acetoacetate in the presence of acetic acid and concentrated sulfuric acid. The reaction yields a yellow crystalline product, which is purified using column chromatography. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to possess various biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has been studied extensively for its potential use in drug development. This compound has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal drugs.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-3-19(4-2)12-8-7-11(10-13(12)20(21)22)16-17-15(18-24-16)14-6-5-9-23-14/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCORZZFWHZJOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

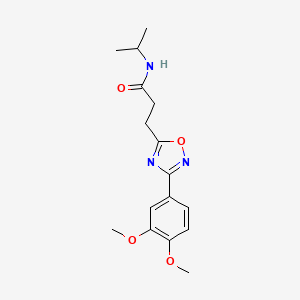

![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)

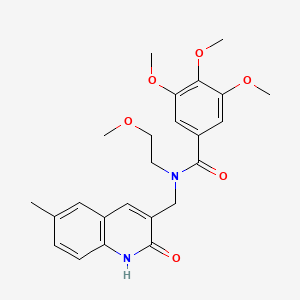

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)
